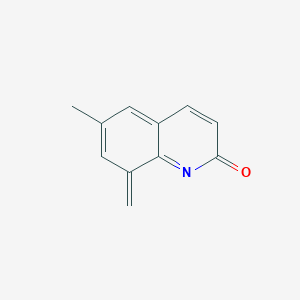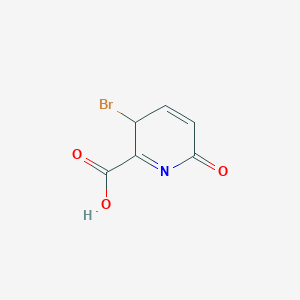
3-bromo-6-oxo-3H-pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a keto group at the sixth position, and a carboxylic acid group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-oxo-3H-pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-oxo-3H-pyridine-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Another approach involves the cyclization of a suitable precursor, such as 3-bromo-2-cyanopyridine, followed by hydrolysis to yield the desired carboxylic acid. This method may require the use of a strong acid or base to facilitate the cyclization and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can help achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The keto group at the sixth position can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol, dichloromethane), catalysts (palladium, copper).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives with various functional groups.
Reduction Reactions: 3-bromo-6-hydroxy-3H-pyridine-2-carboxylic acid.
Oxidation Reactions: Esters, amides, and other oxidized derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and chemicals.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials with specific properties, such as catalysts and ligands for chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-bromo-6-oxo-3H-pyridine-2-carboxylic acid depends on its specific application and target. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms, including:
Inhibition of Enzymes: The compound may bind to the active site of an enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
The exact molecular targets and pathways involved can vary depending on the specific context and application of the compound.
Comparación Con Compuestos Similares
3-Bromo-6-oxo-3H-pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Bromopyridine-2-carboxylic acid: This compound lacks the keto group at the sixth position, which may result in different chemical reactivity and biological activity.
3-Bromo-6-chloropyridine-2-carbonitrile: The presence of a cyano group instead of a carboxylic acid group can significantly alter the compound’s properties and applications.
3-Bromo-6-hydroxy-3H-pyridine-2-carboxylic acid: The hydroxyl group at the sixth position may confer different chemical and biological properties compared to the keto group.
Propiedades
Fórmula molecular |
C6H4BrNO3 |
|---|---|
Peso molecular |
218.00 g/mol |
Nombre IUPAC |
3-bromo-6-oxo-3H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-4(9)8-5(3)6(10)11/h1-3H,(H,10,11) |
Clave InChI |
POCVLFCIZNSBHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N=C(C1Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-phenyl-4,5,6,7a-tetrahydro-1H-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B15135030.png)

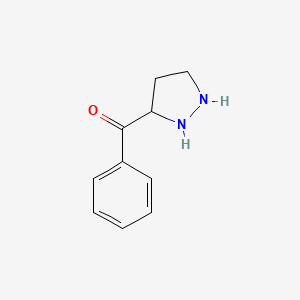
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
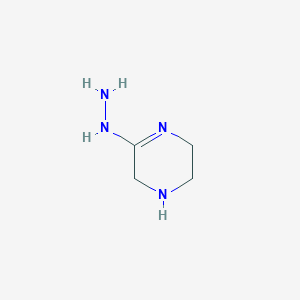
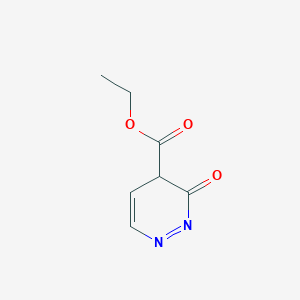


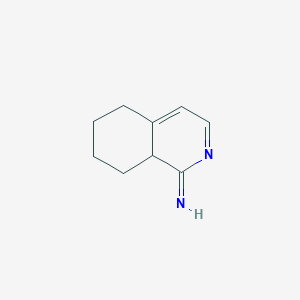


![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
![sodium;5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoate](/img/structure/B15135120.png)
